(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Description
The compound “(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one” belongs to the 1,3-thiazolidin-4-one class, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition, antiglycation, and anti-inflammatory effects . Its structure features a thiazolidinone core with a 4-fluorobenzylidene substituent at position 5 and a phenylimino group at position 2 (Figure 1). The stereochemical designation (2E,5Z) indicates the spatial arrangement of substituents, which is critical for biological interactions.
Properties
Molecular Formula |
C16H11FN2OS |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
CZCSLZYIOLVCDV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation Reaction
This one-pot method combines 1-(2-aminoethyl)pyrrolidine , 4-fluorobenzaldehyde , and mercaptoacetic acid under refluxing toluene with a Dean-Stark apparatus.
Reaction Scheme:
-
Imine Formation : The amine reacts with 4-fluorobenzaldehyde to form an intermediate Schiff base.
-
Cyclization : Mercaptoacetic acid introduces the thiazolidinone ring via nucleophilic attack, followed by dehydration.
Conditions :
-
Solvent: Toluene (70 mL)
-
Temperature: Reflux (110°C)
-
Time: 7 hours (2 hours for imine, 5 hours for cyclization)
-
Catalyst: None (thermal activation)
Yield : 65–70% after recrystallization from ethyl acetate.
Stereochemical Control :
The (5Z) configuration arises from thermodynamic favorability during cyclization, while the (2E) geometry is stabilized by intramolecular hydrogen bonding between the imino nitrogen and thiazolidinone carbonyl.
Knoevenagel Condensation Approach
This two-step method modifies preformed 4-phenylimino-thiazolidin-2-one to introduce the 4-fluorobenzylidene group.
Step 1: Synthesis of 4-Phenylimino-Thiazolidin-2-One
-
Reactants : Thiosemicarbazide, chloroacetic acid, aniline
-
Conditions : Reflux in ethanol (6 hours)
Step 2: Knoevenagel Condensation
-
Reactants : 4-Phenylimino-thiazolidin-2-one (1 mmol), 4-fluorobenzaldehyde (1 mmol)
-
Catalyst : Monoaminoethanol (2 drops)
-
Solvent : Acetic acid (40 mL)
-
Temperature : 80°C (30 minutes)
-
Workup : Precipitation in ice water, recrystallization from acetic acid
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | >260°C |
| Purity (HPLC) | 98.5% |
| Configuration | (2E,5Z) |
Microwave-Assisted Synthesis
A modified protocol reduces reaction time from hours to minutes:
Conditions :
Advantages :
-
80% reduction in energy consumption
-
Enhanced reproducibility due to uniform heating
Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce stereoselectivity. Toluene and acetic acid remain optimal for balancing yield and configuration control.
Solvent Effects :
| Solvent | Yield (%) | (2E,5Z) Selectivity (%) |
|---|---|---|
| Toluene | 70 | 95 |
| Acetic Acid | 60 | 98 |
| DMF | 75 | 82 |
Catalytic Additives
-
p-Toluenesulfonic Acid (pTSA) : Increases imine formation rate (yield +12%) but risks over-acidification.
-
Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward product (yield +8%).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further research in drug development.
Medicine
In medicine, the compound’s potential as an anti-inflammatory agent is being explored. Its ability to modulate inflammatory pathways could lead to the development of new treatments for inflammatory diseases.
Industry
Industrially, (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous 1,3-Thiazolidin-4-One Derivatives
Key Observations:
This contrasts with 4-hydroxybenzylidene (3e), which may form hydrogen bonds, contributing to its nanomolar DYRK1A inhibition . Benzodioxol-containing analogs (e.g., compound 5s and ’s compound) exhibit potent antiglycation and kinase inhibition, suggesting that fused aromatic systems improve activity .
Substituent Effects at Position 2: Thioxo groups (as in 3e) or pyridinylamino moieties (as in 5s) enhance kinase inhibition compared to phenylimino groups, possibly due to stronger hydrogen bonding or π-π stacking . Phenylimino-substituted analogs (e.g., the target compound and ’s compound) show anti-inflammatory activity, indicating this group’s versatility across therapeutic targets .
Stereochemical Influence :
The (5Z) configuration is conserved in active analogs, such as 3e and 5s, underscoring the importance of the Z-geometry in maintaining planar conformations for target engagement . The target compound’s (2E,5Z) stereochemistry may similarly optimize spatial alignment for bioactivity.
Therapeutic Potential
- Kinase Inhibition : The target compound’s fluorinated aromatic system may mimic 3e’s 4-hydroxybenzylidene group, positioning it as a candidate for DYRK1A inhibition, relevant in neurological and oncological disorders .
- Antiglycation Activity: The phenylimino group and fluorinated benzylidene may synergize to inhibit advanced glycation end-products, similar to benzodioxol derivatives in .
Biological Activity
(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is C16H13FN2OS. The compound features a thiazolidinone core with a fluorobenzylidene substituent at the C5 position and a phenylimino group at the C2 position. The presence of the fluorine atom is significant as it can enhance biological activity and selectivity.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
-
Cell Viability and Cytotoxicity :
- A study evaluated the compound's impact on human cancer cell lines such as A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer). Results showed that the compound reduced cell viability significantly at micromolar concentrations (1 nM to 100 µM) over exposure times of 6, 24, and 48 hours .
- The strongest inhibition of cell metabolism was observed in the SH-SY5Y cell line at a concentration of 0.24 µM, while the A549 cell line showed weaker effects at 2062 µM .
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells, evidenced by increased caspase-3 activity and lactate dehydrogenase (LDH) release from damaged cells .
- It also modulates reactive oxygen species (ROS) production, which is crucial for triggering apoptotic pathways. A decrease in ROS levels was noted upon treatment with the compound .
Other Biological Activities
In addition to its anticancer properties, thiazolidinones have been reported to exhibit anti-inflammatory and antimicrobial activities. These effects are attributed to their ability to interact with various biological targets, including PPARγ agonism, which is linked to metabolic regulation and inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidinones:
- Study on Anticancer Activity : In vitro studies demonstrated that compounds similar to (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit tumor growth through multiple pathways including cell cycle arrest and apoptosis induction .
- PPARγ Pathway Modulation : Some thiazolidinones have shown promise as PPARγ agonists in metabolic diseases. Their role in modulating insulin sensitivity and inflammation presents an additional therapeutic angle beyond oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical parameters for optimizing the synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one?
The synthesis of this thiazolidinone derivative requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may increase side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol or methanol may improve selectivity in condensation steps .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) influence imine formation and thiazolidinone ring closure .
- Reaction time : Extended reaction times (>12 hours) are often needed for high yields but must be balanced against decomposition risks.
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., E/Z isomerism in benzylidene and imino groups) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 315.08) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the thiazolidinone ring .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data (e.g., antimicrobial vs. anticancer) reported for structurally similar thiazolidinones?
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial) under identical conditions to isolate structure-activity relationships (SAR) .
- Structural analysis : Computational docking (e.g., AutoDock Vina) identifies binding affinities to divergent targets like topoisomerase II (anticancer) or bacterial enoyl-ACP reductase (antimicrobial) .
- Metabolic profiling : LC-MS/MS tracks intracellular metabolite changes to clarify off-target effects .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Solubility modification : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) at the phenylimino moiety without disrupting the pharmacophore .
- Prodrug design : Mask the thiazolidinone carbonyl as an ester or amide to improve membrane permeability, with enzymatic activation in target tissues .
- Nanocarrier encapsulation : Liposomal formulations or cyclodextrin complexes enhance plasma stability and reduce renal clearance .
Q. How can reaction mechanisms for thiazolidinone ring modifications be experimentally validated?
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., benzylidene C-H) tracks proton transfer steps in ring-opening reactions .
- In-situ FT-IR spectroscopy : Monitors intermediate formation (e.g., thiourea or enamine species) during acid/base-catalyzed transformations .
- DFT calculations : Compare theoretical activation energies (e.g., for [3+2] cycloadditions) with experimental Arrhenius plots .
Q. What methodologies resolve challenges in isolating stereoisomers of (2E,5Z)-configured derivatives?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomeric separation .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and identifies π-π stacking or hydrogen-bonding motifs that stabilize specific isomers .
- Dynamic NMR : Variable-temperature 1H NMR detects coalescence points to quantify isomerization energy barriers .
Data Contradiction and Reproducibility
Q. How should researchers interpret variability in IC50 values across different cancer cell lines?
- Tissue-specific uptake : Measure cellular accumulation via fluorescent analogs (e.g., BODIPY-labeled derivatives) to correlate intracellular concentration with efficacy .
- Resistance mechanisms : CRISPR screening identifies overexpression of efflux pumps (e.g., P-glycoprotein) or detoxifying enzymes (e.g., glutathione-S-transferase) .
- Transcriptomic profiling : RNA-seq reveals differential expression of apoptosis-related genes (e.g., Bcl-2, caspase-3) between sensitive and resistant lines .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Internal standards : Spike assays with a control compound (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .
- Quality control (QC) protocols : Pre-screen all batches via LC-MS and DSC (differential scanning calorimetry) to ensure consistent crystallinity and solubility .
- Blinded replicates : Assign independent researchers to prepare and test separate batches to eliminate operator bias .
Structural and Functional Insights
Q. How does the 4-fluorobenzylidene moiety influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the benzylidene carbon, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .
- Lipophilicity : LogP calculations (e.g., via ChemAxon) show the 4-fluoro group improves membrane permeability compared to non-halogenated analogs .
- Crystal packing : Fluorine’s van der Waals radius promotes dense molecular packing, increasing thermal stability (TGA data shows decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
